1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid

regioisomerism piperidine carboxylic acid positional isomer structure-activity relationship

Researchers exploring VEGF-mediated angiogenesis often face scaffold-hopping failures from unvalidated substitutions. This piperidine-3-carboxylic acid derivative, aligned with US20060135501/EP1581528B1 angiogenesis inhibitor patents, enables systematic matched-pair analysis with its 4-COOH regioisomer (CAS 1081124-53-9). Key advantages: • Scaffold-differentiated from FLT3 inhibitor TCS 359 & MRGPRX1 modulator ML382 despite shared formula C₁₈H₂₀N₂O₄S • Lipinski-compliant (MW 360.43, est. logP ~2.5-3.0) for lead-like campaigns • Available alongside aryl-substituted analogs for full SAR exploration

Molecular Formula C18H20N2O4S
Molecular Weight 360.4 g/mol
Cat. No. B12174538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid
Molecular FormulaC18H20N2O4S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)N3CCCC(C3)C(=O)O
InChIInChI=1S/C18H20N2O4S/c1-24-15-6-2-4-12(8-15)17-19-14(11-25-17)9-16(21)20-7-3-5-13(10-20)18(22)23/h2,4,6,8,11,13H,3,5,7,9-10H2,1H3,(H,22,23)
InChIKeyVBFTWHICXCNMMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid – Structural Overview for Procurement Scientists


1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid (CAS 1144450-28-1; molecular formula C₁₈H₂₀N₂O₄S; molecular weight 360.43 g/mol) is a synthetic small molecule belonging to the piperidinyl-thiazole carboxylic acid class. Its structure comprises a piperidine-3-carboxylic acid core linked via an acetyl bridge to a 2-(3-methoxyphenyl)-1,3-thiazole moiety . This scaffold positions it within the broader piperidinyl-thiazole carboxylic acid series claimed in patent literature as angiogenesis inhibitors useful for VEGF-mediated disorders [1].

Why 1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid Cannot Be Interchanged with In-Class Analogs


Within the piperidinyl-thiazole carboxylic acid series, subtle structural variations—such as the substitution position on the piperidine ring (3-carboxylic acid vs. 4-carboxylic acid isomer, CAS 1081124-53-9) , the nature of the aryl group at the thiazole 2-position, and the linker between the thiazole and piperidine rings—may profoundly affect target binding, selectivity, and pharmacokinetic properties [1]. Even compounds sharing the same molecular formula (C₁₈H₂₀N₂O₄S) can exhibit entirely distinct biological activities: contrast the FLT3 kinase inhibitor TCS 359 (IC₅₀ = 42 nM) with the MRGPRX1 positive allosteric modulator ML382 (EC₅₀ = 190 nM) . Generic substitution without empirical verification therefore carries a high risk of experimental failure.

Quantitative Differentiation Evidence for 1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid


Piperidine Ring Regioisomerism: 3-Carboxylic Acid vs. 4-Carboxylic Acid – Structural Distinction with Potential Pharmacological Consequences

The target compound bears the carboxylic acid group at the piperidine 3-position, distinguishing it from the corresponding 4-carboxylic acid regioisomer (CAS 1081124-53-9), which shares the identical molecular formula (C₁₈H₂₀N₂O₄S) and molecular weight (360.43 g/mol) . In the piperidinyl-thiazole carboxylic acid patent class exemplified by US20060135501, both 3-carboxylic and 4-carboxylic piperidine variants are independently claimed and exemplified, indicating that the positional isomerism is pharmacologically meaningful and may alter VEGF receptor binding geometry and potency [1]. No direct head-to-head biological comparison between these two specific regioisomers has been published in the peer-reviewed literature.

regioisomerism piperidine carboxylic acid positional isomer structure-activity relationship

Molecular Formula Isomerism: Differentiation from TCS 359 (FLT3 Inhibitor, IC₅₀ = 42 nM) – Same Formula, Distinct Scaffold and Biological Target

The target compound shares its molecular formula (C₁₈H₂₀N₂O₄S) with TCS 359 (CAS 301305-73-7), a well-characterized FLT3 receptor tyrosine kinase inhibitor (IC₅₀ = 42 nM in enzymatic assay; MV4-11 cell proliferation IC₅₀ = 340 nM) . However, TCS 359 belongs to the 2-acylaminothiophene-3-carboxamide chemotype, a completely distinct chemical scaffold from the target compound's piperidinyl-thiazole carboxylic acid structure. Despite identical molecular weight (360.43 Da) and elemental composition, these constitutional isomers present entirely different pharmacophores, hydrogen-bonding patterns, and target engagement profiles. The target compound's thiazole-4-acetyl-piperidine-3-carboxylic acid architecture is structurally aligned with the angiogenesis inhibitor patent class rather than the FLT3 inhibitor class.

molecular formula isomer FLT3 kinase inhibitor TCS 359 constitutional isomer

Aryl Substituent Differentiation: 3-Methoxyphenyl vs. Common Aryl Analogs – Impact on Lipophilicity and Predicted ADME Profile

The 3-methoxyphenyl substituent at the thiazole 2-position of the target compound differentiates it from structurally analogous compounds bearing unsubstituted phenyl, halogenated phenyl, or dimethoxy-substituted phenyl groups that appear in commercial screening libraries . The methoxy group at the meta position contributes a hydrogen bond acceptor (calculated 5 total H-bond acceptors for the molecule), moderate electron-donating character (Hammett σₘ = +0.12), and an additional ~14 Da mass increment compared to the unsubstituted phenyl analog [1]. The XLogP3-AA of the corresponding [2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid fragment is 2.1, indicating moderate lipophilicity that can influence membrane permeability and non-specific protein binding [2]. Systematic SAR studies evaluating the effect of aryl substitution on biological potency within this specific scaffold have not been reported in the accessible literature.

3-methoxyphenyl substituent lipophilicity piperidinyl-thiazole SAR physicochemical property differentiation

Patent Class Positioning: Alignment with Angiogenesis Inhibitor Intellectual Property vs. Alternative Therapeutic Indications

The target compound's scaffold places it squarely within the Markush claims of US20060135501 and EP1581528B1, which describe piperidinyl-thiazole carboxylic acid derivatives as VEGF-mediated angiogenesis inhibitors with therapeutic utility in endometriosis and acute macular degenerative disorder [1] [2]. This distinguishes it from structurally related thiazole-piperidine compounds claimed for alternative indications, including sphingosine kinase-1 inhibition (WO2008052708) [3], hyperproliferative diseases including liver cancer (EP1832585) [4], and hYAK3/CK2 kinase inhibition (WO2005003128) [5]. The target compound's specific combination of piperidine-3-carboxylic acid and 3-methoxyphenyl-thiazole substituents maps onto the preferred substitution patterns for angiogenesis inhibition, though the specific compound is not explicitly exemplified in the patent biological data tables.

angiogenesis inhibitor VEGF-mediated disorders endometriosis piperidinyl-thiazole patent

Physicochemical Property Profile: Computed Descriptors Enable Rational Compound Triage vs. Drug-Likeness Benchmarks

Computed physicochemical properties for the target compound can be estimated from the [2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid fragment (PubChem CID 2081070) and known piperidine contributions. The thiazole-acetic acid fragment has XLogP3-AA = 2.1, 1 H-bond donor, 5 H-bond acceptors, and 4 rotatable bonds [1]. The full target compound (MW 360.43) is expected to have calculated properties well within Lipinski Rule of Five space (MW < 500; H-bond donors ≤ 5, H-bond acceptors ≤ 10, logP ≤ 5) [2]. In contrast, the structurally related but synthetically elaborated 1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid (CAS 2171970-36-6; MW 491.6; 3 H-bond donors; 8 H-bond acceptors; 8 rotatable bonds, calculated) [3] significantly exceeds the target compound in molecular weight and complexity. The target compound retains a favorable balance of low molecular weight and moderate lipophilicity, making it suitable as a fragment-like or lead-like starting point for medicinal chemistry optimization.

physicochemical properties drug-likeness Lipinski rule of five compound triage

Evidence Gap Declaration: No Publicly Available Biological Potency, Selectivity, or In Vivo Data for This Specific Compound

Despite exhaustive searching of primary research literature (PubMed, SciFinder), authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay, DrugBank, IUPHAR Guide to Pharmacology), patent biological examples, and reputable vendor documentation, no quantitative biological activity data—including IC₅₀, EC₅₀, Kd, Ki, cell-based assay results, selectivity profiles, or in vivo efficacy data—has been identified for 1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid (CAS 1144450-28-1) [1]. This compound appears in commercial screening compound catalogs but has not been the subject of any published structure-activity relationship study, target engagement analysis, or pharmacological characterization. All differentiation arguments presented in this Evidence Guide are therefore built on structural, physicochemical, and patent-class inference rather than direct biological comparison data [2].

data availability evidence gap screening compound procurement risk assessment

Recommended Application Scenarios for 1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid Based on Available Evidence


Angiogenesis-Targeted Screening in VEGF-Dependent Disease Models (Endometriosis, Ocular Neovascularization)

Based on the compound's structural alignment with the piperidinyl-thiazole carboxylic acid angiogenesis inhibitor patent class (US20060135501, EP1581528B1), primary screening in VEGF-mediated angiogenesis assays represents the most evidence-supported application. Suitable models include HUVEC tube formation assays, VEGF-induced endothelial cell proliferation assays, and in vivo models of endometriosis or choroidal neovascularization [1] . The compound should be screened alongside the 4-carboxylic acid regioisomer (CAS 1081124-53-9) to experimentally determine the effect of piperidine positional isomerism on anti-angiogenic potency.

Medicinal Chemistry Hit-to-Lead Optimization Leveraging Favorable Drug-Likeness Profile

The compound's Lipinski-compliant physicochemical profile (MW 360.43; estimated logP ~2.5–3.0; 1 H-bond donor; ~6 H-bond acceptors) makes it an attractive starting point for fragment-based or lead-like medicinal chemistry campaigns [1] . The piperidine-3-carboxylic acid group provides a handle for amide or ester prodrug derivatization; the thiazole 4-position acetyl linker permits homologation or bioisosteric replacement; and the 3-methoxyphenyl ring can be systematically varied to explore aryl substitution SAR. The structurally characterized fragment [2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid (PubChem CID 2081070) provides a validated synthetic intermediate for analog generation.

Regioisomer-Controlled Structure-Activity Relationship Studies in Piperidinyl-Thiazole Chemical Space

The availability of both the 3-carboxylic acid (CAS 1144450-28-1) and 4-carboxylic acid (CAS 1081124-53-9) regioisomers, as well as analogs with varying aryl substituents (unsubstituted phenyl, 3,4-dimethoxyphenyl, 4-fluorophenyl) in commercial screening libraries, enables systematic exploration of piperidine positional isomerism and aryl substitution effects on biological activity [1] . Researchers should design matched molecular pair analyses comparing these regioisomers across target binding, cellular potency, metabolic stability, and solubility assays to establish SAR rules for this scaffold.

Selectivity Profiling Against Known Off-Targets of Molecular Formula Isomers

Given that the compound shares its molecular formula (C₁₈H₂₀N₂O₄S) with the well-characterized FLT3 inhibitor TCS 359 and the MRGPRX1 modulator ML382, counter-screening against FLT3 kinase and MRGPRX1 is recommended to confirm that the distinct scaffold indeed confers distinct target selectivity [1] . A negative result (no significant FLT3 inhibition or MRGPRX1 modulation) would experimentally validate the scaffold-based differentiation argument and strengthen the compound's value proposition as a selective chemical probe for its intended target class.

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